molecular formula C30H48O3 B14753586 beta-Boswellic acid, HPLC Grade

beta-Boswellic acid, HPLC Grade

Cat. No.: B14753586
M. Wt: 456.7 g/mol
InChI Key: NBGQZFQREPIKMG-RFHKUVPWSA-N
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Description

(3R,4S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its multiple chiral centers and extensive methylation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Cyclization Reactions: Formation of the polycyclic core through cyclization reactions.

    Methylation: Introduction of methyl groups at specific positions using methylating agents.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position.

    Carboxylation: Introduction of the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled synthesis and purification.

    Continuous Flow Reactors: For efficient and scalable production.

    Chromatographic Techniques: For purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(3R,4S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (3R,4S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A polycyclic compound with a similar core structure but different functional groups.

    Steroids: A class of compounds with similar polycyclic structures and biological activities.

    Terpenes: Organic compounds with similar methylation patterns and biological properties.

Uniqueness

(3R,4S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid is unique due to its specific arrangement of chiral centers and extensive methylation, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3R,4aS,11R,12S,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22+,23-,24+,26?,27?,28?,29?,30?/m1/s1

InChI Key

NBGQZFQREPIKMG-RFHKUVPWSA-N

Isomeric SMILES

C[C@@H]1CCC2(CCC3(C(=CC[C@H]4C3(CC[C@H]5C4(CC[C@H](C5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C

Origin of Product

United States

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